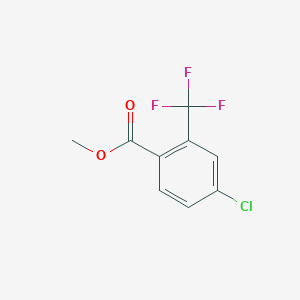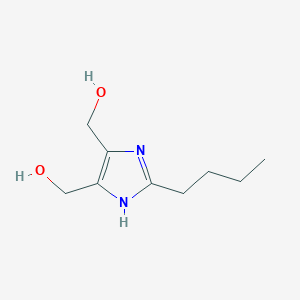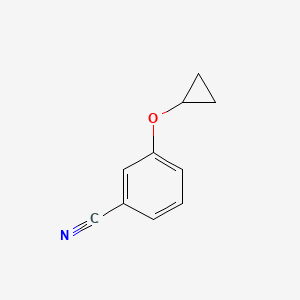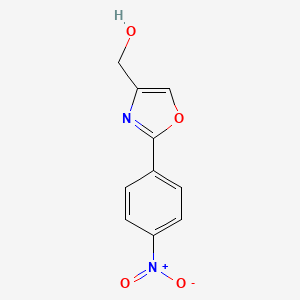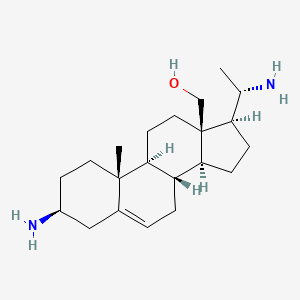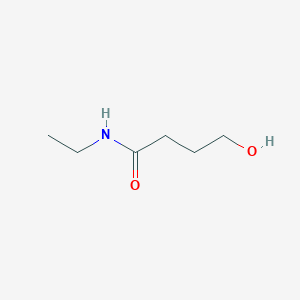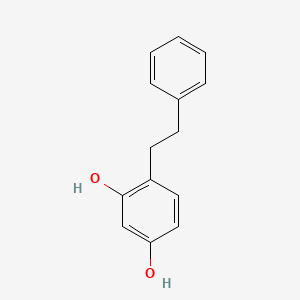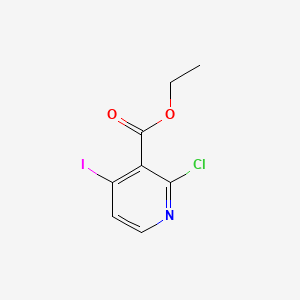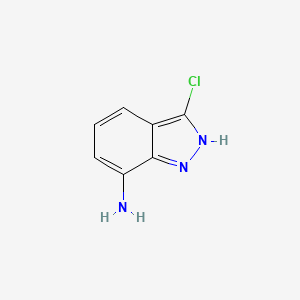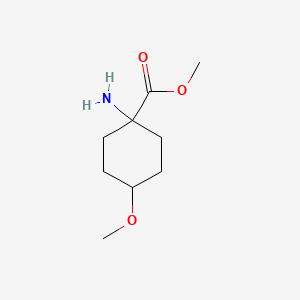![molecular formula C18H25BF2N2 B1643708 5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene CAS No. 131083-16-4](/img/structure/B1643708.png)
5,11-Diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Organoboron Compound Structural Studies
Research on similar organoboron compounds provides insights into the structural and chemical properties of complex boron-nitrogen compounds. For instance, Kliegel et al. (1991) conducted structural studies on organoboron compounds, revealing details about crystal forms and hydrogen bonding in similar compounds (Kliegel et al., 1991). These findings are critical for understanding the physical and chemical behaviors of such complex molecules.
Reactions and Synthesis
The synthesis and reactions of related organoboron compounds have been explored, offering valuable insights into the chemical behavior of these compounds. For instance, the reaction of N,N′-diethyl- N,N′-dihydroxymethanediamine with oxybis(diphenylborane) to yield N-ethylhydroxylamine(O-B)1,7-diethyl-3,5-diphenyl-2,4,6-trioxa-7-aza-1-azonia-3-bora-5-boratabicyclo[3.3.0]octane was reported by Kliegel et al. (1992), demonstrating the versatility of these compounds in chemical synthesis (Kliegel et al., 1992).
Chiroptical Properties
The chiroptical properties of related compounds, such as dimethyl 8,12-diphenylbenzo[d]heptalene-6,7-dicarboxylate, have been studied. Research by Rippert and Hansen (1993) into these properties contributes to the understanding of optical activity in complex organic molecules, which is vital for applications in materials science and pharmaceuticals (Rippert & Hansen, 1993).
Mecanismo De Acción
Target of Action:
The primary targets of this compound are likely specific parasites. We know that it is used to treat filarial infections caused by parasites such as Wuchereria bancrofti and Loa loa . These parasites are responsible for diseases like lymphatic filariasis and tropical pulmonary eosinophilia.
Mode of Action:
The mechanism of action involves sensitizing microfilariae (the larval stage of filarial worms) to phagocytosis. In simpler terms, it enhances the immune system’s ability to recognize and engulf these tiny parasites. A study on Brugia malayi microfilariae revealed that diethylcarbamazine’s activity depends on inducible nitric-oxide synthase and the cyclooxygenase pathway
Action Environment:
Environmental factors play a role in drug efficacy. Factors like pH, temperature, and host immune status influence how well diethylcarbamazine works. Stability is crucial for maintaining its effectiveness during storage and transport.
Remember, while we’ve pieced together what we know, there’s still much to explore about this intriguing compound. 🧪🔬 .
Propiedades
IUPAC Name |
5,11-diethyl-2,2-difluoro-4,6,8,10,12-pentamethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25BF2N2/c1-8-15-10(3)17-12(5)18-11(4)16(9-2)14(7)23(18)19(20,21)22(17)13(15)6/h8-9H2,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZSMVBDAUBBZJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-]1(N2C(=C(C(=C2C(=C3[N+]1=C(C(=C3C)CC)C)C)C)CC)C)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25BF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
131083-16-4 | |
| Record name | [[(4-Ethyl-3,5-dimethyl-1H-pyrrol-2-yl)(4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)methyl]methane](difluoroborane) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



